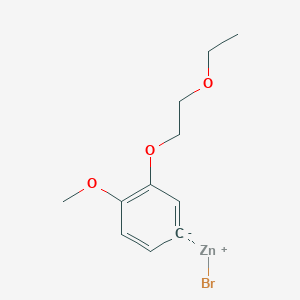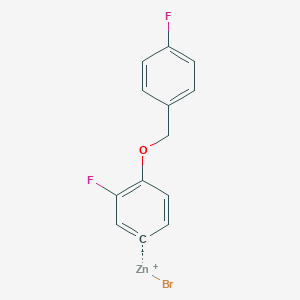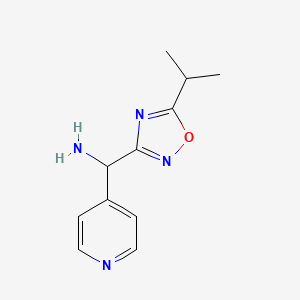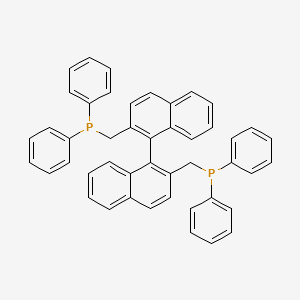
Naphos
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphos is a phosphorous-containing ligand used in various catalytic processes, particularly in hydroformylation reactions. It is known for its high regioselectivity and efficiency in producing linear aldehydes from olefins. The compound’s unique structure allows it to act as a bidentate ligand, coordinating with metals such as rhodium to form highly active catalytic complexes .
Méthodes De Préparation
Naphos can be synthesized through a series of chemical reactions involving phosphorous-containing precursors. One common method involves the reaction of a phosphine with a suitable organic substrate under controlled conditions. Industrial production methods often involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions typically include specific temperatures, pressures, and the use of catalysts to optimize yield and selectivity .
Analyse Des Réactions Chimiques
Naphos undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form phosphine oxides, which are often used as intermediates in further chemical synthesis.
Reduction: The compound can be reduced back to its phosphine form using reducing agents such as hydrogen or hydrides.
Substitution: this compound can participate in substitution reactions where one of its ligands is replaced by another, often facilitated by the presence of a metal catalyst. Common reagents used in these reactions include hydrogen, oxygen, and various metal catalysts.
Applications De Recherche Scientifique
Naphos has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in catalytic processes, particularly in hydroformylation reactions to produce linear aldehydes.
Biology: this compound-based catalysts are used in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: The compound’s ability to facilitate the formation of specific chemical bonds makes it valuable in drug development and synthesis.
Mécanisme D'action
Naphos exerts its effects by acting as a ligand that coordinates with metal centers, such as rhodium, to form active catalytic complexes. These complexes facilitate the addition of syngas (a mixture of hydrogen and carbon monoxide) to olefins, resulting in the formation of linear aldehydes. The molecular targets include the metal centers, and the pathways involved are primarily related to the catalytic cycle of hydroformylation .
Comparaison Avec Des Composés Similaires
Naphos is often compared with other phosphorous-containing ligands such as xantphos, bisbi, and biphephos. While all these ligands are used in catalytic processes, this compound is unique in its high regioselectivity and efficiency in producing linear aldehydes. Similar compounds include:
Xantphos: Known for its wide bite angle and use in various catalytic reactions.
Bisbi: Used in hydroformylation and other catalytic processes.
Biphephos: Another phosphorous-containing ligand with applications in catalysis
This compound stands out due to its specific structural features that enhance its performance in hydroformylation reactions, making it a valuable tool in both research and industrial applications.
Propriétés
Formule moléculaire |
C46H36P2 |
|---|---|
Poids moléculaire |
650.7 g/mol |
Nom IUPAC |
[1-[2-(diphenylphosphanylmethyl)naphthalen-1-yl]naphthalen-2-yl]methyl-diphenylphosphane |
InChI |
InChI=1S/C46H36P2/c1-5-19-39(20-6-1)47(40-21-7-2-8-22-40)33-37-31-29-35-17-13-15-27-43(35)45(37)46-38(32-30-36-18-14-16-28-44(36)46)34-48(41-23-9-3-10-24-41)42-25-11-4-12-26-42/h1-32H,33-34H2 |
Clé InChI |
CMIHWILCIPLTFO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(CC2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)CP(C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Bromo-1-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanone](/img/structure/B14884739.png)
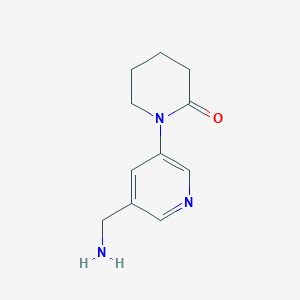
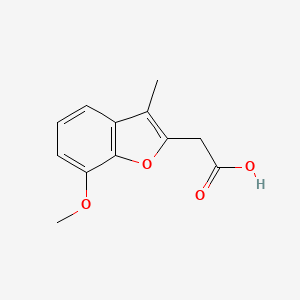
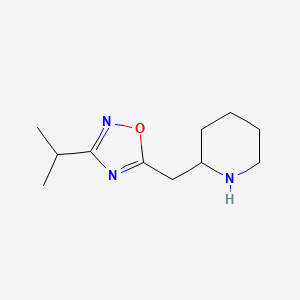
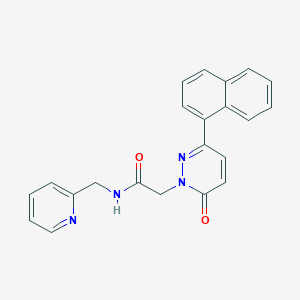
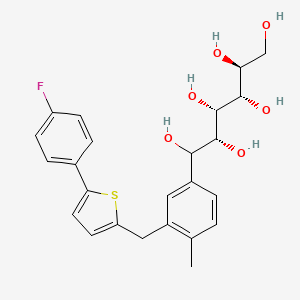
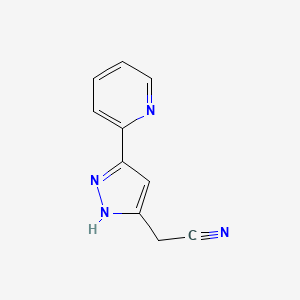
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2,5-difluorophenyl)methylidene]-5-(4-methylphenyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B14884782.png)
![8-[(2E)-2-benzylidenehydrazinyl]-7-[(2E)-but-2-en-1-yl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14884789.png)
![3-Amino-5-chloro-6-methylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B14884798.png)
